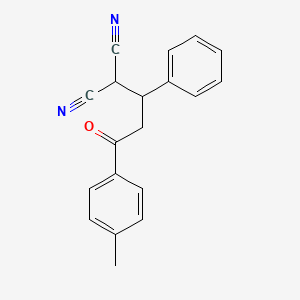

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile

Description

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is a malononitrile derivative characterized by a ketone group (3-oxo) attached to a propyl chain bridging phenyl and p-tolyl (4-methylphenyl) substituents. The malononitrile moiety (–C(CN)₂) imparts electron-withdrawing properties, making the compound a versatile intermediate in organic synthesis. Such derivatives are often precursors for heterocyclic systems or bioactive molecules, though their applications depend heavily on structural modifications.

Properties

CAS No. |

77609-10-0 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]propanedinitrile |

InChI |

InChI=1S/C19H16N2O/c1-14-7-9-16(10-8-14)19(22)11-18(17(12-20)13-21)15-5-3-2-4-6-15/h2-10,17-18H,11H2,1H3 |

InChI Key |

SZRLNEYBTZVYLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Green Chemistry with NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-doped GOQDs catalyze nitrile-based reactions under eco-friendly conditions. Though applied to chromene derivatives, this approach could be adapted for malononitrile additions by optimizing substrate compatibility.

Conditions :

Industrial-Scale Production Considerations

Continuous Flow Systems :

-

Automated reactors enhance reproducibility and yield.

-

Process intensification reduces reaction times from hours to minutes.

Challenges :

-

Scalability of enantioselective organocatalysis requires expensive chiral catalysts.

-

Nanomagnetic MOFs offer cost-effective alternatives but require validation for this specific synthesis.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee (%) | Reaction Time | Scalability |

|---|---|---|---|---|---|

| Organocatalysis | Quinine-squaramide | 78–85 | 82–86 | 12–48 h | Moderate |

| Nanomagnetic MOF | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 68–90* | N/A | 40–60 min* | High |

| Green Chemistry | NS-doped GOQDs | 90–98* | N/A | <2 h* | High |

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the introduction of functional groups that can modify its properties .

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for:

- Anti-inflammatory Properties : Investigations into its mechanism suggest potential pathways for reducing inflammation.

- Anticancer Effects : The compound's interactions with specific molecular targets may inhibit cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Mechanism of Action : The compound may modulate various biochemical pathways by inhibiting specific enzymes or receptors, leading to beneficial effects in biological systems .

Industry

The compound is also utilized in developing new materials and chemical processes due to its unique properties. Its versatility makes it suitable for various applications in material science .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on cellular models. The results demonstrated a significant reduction in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Research

In another study, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth effectively, with a notable IC50 value compared to standard chemotherapeutic agents. This highlights its potential role in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br in ) increase polarity and intermolecular interactions compared to methyl groups in the p-tolyl analog.

- Ring systems (e.g., perhydronaphthalen in ) introduce steric hindrance, affecting reactivity and solubility.

Substituent Effects

- Aromatic substituents: The p-tolyl group in the target compound provides moderate electron-donating effects via the methyl group, contrasting with stronger electron-withdrawing substituents (e.g., Br in or nitro groups in ). These differences influence reaction pathways; for example, nitro-substituted analogs undergo 6π-electrocyclization to form cinnoline derivatives .

- Optoelectronic properties: In dicyanovinyl derivatives (e.g., 2-((pyren-1-yl)methylene)malononitrile), extended aromatic systems (pyrene, phenanthrene) enhance light-harvesting efficiency (LHE) and charge transfer capabilities, which are less pronounced in p-tolyl-substituted analogs .

Research Findings

- Reactivity trends: Hydrazono-substituted malononitriles (e.g., ) form diverse heterocycles (pyridazinones, cinnolines) under varying conditions, underscoring the sensitivity of these systems to reaction parameters.

- Crystallography: Cyclohexanone-containing derivatives () adopt chair conformations stabilized by C–H···N/O hydrogen bonds, influencing their solid-state packing and stability.

- Computational insights: Thiazole-based malononitriles exhibit frontier molecular orbitals (HOMO-LUMO gaps) tuned by substituents, guiding the design of bioactive analogs .

Biological Activity

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Synthesis

The compound is derived from malononitrile and features a complex structure that contributes to its biological properties. The synthesis often involves Michael addition reactions, which allow for the creation of various derivatives with enhanced activities.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated several derivatives against common pathogens, revealing minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivative . The compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| 7b | 0.22 | Superior to Ciprofloxacin |

| 4a | 0.25 | Not specified |

2. Anticancer Activity

In vitro studies have shown that certain derivatives act as potent inhibitors of key enzymes involved in cancer progression. Specifically, compounds derived from this scaffold have been identified as allosteric activators of phosphoinositide-dependent kinase-1 (PDK1), with AC(50) values in the submicromolar range . These findings suggest potential applications in cancer therapeutics, particularly in targeting pathways critical for tumor growth.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit vital enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), crucial for bacterial survival and proliferation. IC50 values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating promising therapeutic potential against resistant bacterial strains .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Hybrid Molecule Development : A study focused on hybridizing different molecular scaffolds led to the creation of new therapeutic agents with improved antimicrobial properties . The hybrid compounds showed enhanced activity against resistant strains, illustrating the importance of structural diversity in drug design.

- Allosteric Modulation : The exploration of allosteric modulators targeting PDK1 revealed that specific derivatives could stabilize the kinase and enhance its activity, suggesting potential applications in metabolic disorders and cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile and its derivatives?

- The compound is typically synthesized via Michael addition or Knoevenagel condensation reactions. For example, malononitrile derivatives are prepared by reacting activated carbonyl compounds (e.g., α,β-unsaturated ketones) with malononitrile under basic or organocatalytic conditions. A representative method involves using THF as a solvent with 9S-amino-9-deoxyepiquinine as a catalyst, achieving moderate yields after 110 hours . Alternative protocols employ water as a green solvent without catalysts, though reaction times may vary .

- Key considerations : Solvent polarity, catalyst choice (e.g., chiral amines), and temperature control to optimize regioselectivity and minimize side reactions.

Q. How is the molecular structure of this compound validated in academic research?

- X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, cyclohexanone and cyclohexane moieties in related malononitrile derivatives adopt chair conformations stabilized by C–H···N/O hydrogen bonds .

- Complementary techniques :

- 1H/13C NMR to verify substituent integration and coupling patterns.

- IR spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.

Q. What are the primary applications of this compound in heterocyclic synthesis?

- It serves as a multifunctional building block for constructing tricyclic systems, such as fused pyridines or thiophenes, via cyclocondensation with amines or thiols . For instance, reactions with thiophene derivatives yield pharmacologically active intermediates with potential antiviral or anticancer properties .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and selectivity?

- Design of Experiments (DoE) methodologies are critical. For example:

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic addition, while water enables greener synthesis but may require longer reaction times .

- Catalyst loading : Organocatalysts like 9S-amino-9-deoxyepiquinine at 20 mol% improve enantioselectivity in asymmetric syntheses .

- Statistical modeling (e.g., response surface methodology) to identify interactions between temperature, stoichiometry, and reaction time .

Q. What computational approaches are used to predict reactivity and regioselectivity?

- Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing nitrile groups activate the α-carbon for Michael additions .

- Molecular docking studies assess binding affinity with biological targets (e.g., enzymes), guiding structural modifications for enhanced bioactivity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Case study : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent residues.

- Solution : Recrystallization in ethyl acetate/petroleum ether mixtures to obtain pure phases, followed by SC-XRD to validate packing motifs .

- Cross-validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) .

Q. What role does this compound play in multicomponent reactions (MCRs)?

- It acts as a diploarophile in MCRs, enabling one-pot syntheses of complex heterocycles. For example, coupling with aldehydes and amines under microwave irradiation produces pyrrolo[3,4-c]quinolines with potential antimicrobial activity .

- Mechanistic insight : The nitrile groups stabilize intermediates via conjugation, while the ketone moiety facilitates enolate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.